molecular formula C7H15ClO B088598 1-Chloro-4-propoxybutane CAS No. 14860-82-3

1-Chloro-4-propoxybutane

Cat. No. B088598
CAS RN: 14860-82-3
M. Wt: 150.64 g/mol
InChI Key: OALUYQSETGYGTL-UHFFFAOYSA-N
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Description

1-Chloro-4-propoxybutane is a chemical compound with the molecular formula C7H15ClO and a molecular weight of 150.65 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 1-Chloro-4-propoxybutane consists of seven carbon atoms, fifteen hydrogen atoms, one chlorine atom, and one oxygen atom . The specific arrangement of these atoms forms the unique structure of 1-Chloro-4-propoxybutane.


Physical And Chemical Properties Analysis

1-Chloro-4-propoxybutane has a boiling point of 62 °C (under a pressure of 10 Torr) and a density of 0.9355 g/cm3 at 24 °C .

Scientific Research Applications

  • Ring-Opening Reactions in Organic Synthesis : The ring-opening of epoxybutane compounds, closely related to 1-Chloro-4-propoxybutane, with aluminum chloride in different solvents shows varied stereo and regioselectivities, indicating potential applications in stereocontrolled organic synthesis (Inoue, Sugita, Kiso, & Ichikawa, 1976).

  • Electrochemical Reduction Studies : Electrochemical reduction of dihalobutanes, including compounds similar to 1-Chloro-4-propoxybutane, at carbon cathodes leads to a variety of products, suggesting applications in electrochemical synthesis and analysis (Pritts & Peters, 1995).

  • Synthesis of Chloroepoxides : The synthesis of various chloroepoxides, including 1-Chloro-2,3-epoxybutane, demonstrates the utility of 1-Chloro-4-propoxybutane in producing epoxy compounds with potential applications in polymer science (Tanimoto & Yasuda, 1971).

  • Stereochemistry in Bacterial Metabolism : The study of enantiomeric compositions of epoxyalkanes produced by bacteria, including 1-Chloro-2,3-epoxypropane, highlights the relevance of 1-Chloro-4-propoxybutane in microbial and enzymatic processes (Weijers, van Ginkel, & de Bont, 1988).

  • Investigations in Physical Chemistry : The study of vibration spectra and rotational isomerism of chain molecules, including 1-chloro- and 1-bromobutanes, provides insights into the physical and chemical properties of 1-Chloro-4-propoxybutane, which can be important for understanding its behavior in various applications (Ogawa et al., 1978).

  • Applications in Bioremediation : Although not directly related to 1-Chloro-4-propoxybutane, advances in the bioremediation of 1,4-dioxane-contaminated waters indicate potential applications of similar compounds in environmental remediation and pollution control (Zhang, Gedalanga, & Mahendra, 2017).

  • Genotoxicity Studies : Quantification of genotoxic impurities in pharmaceutical compounds, such as 4-Chloro-1-Hydroxy Butane Sulfonic Acid Sodium Salt, demonstrates the importance of understanding and controlling impurities in compounds related to 1-Chloro-4-propoxybutane (Narayana, Chandrasekhar, & Rao, 2012).

Safety And Hazards

1-Chloro-4-propoxybutane is intended for research and development use only and is not recommended for medicinal, household, or other uses . It’s important to handle this compound with appropriate safety measures, including the use of personal protective equipment .

properties

IUPAC Name

1-chloro-4-propoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO/c1-2-6-9-7-4-3-5-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALUYQSETGYGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542593
Record name 1-Chloro-4-propoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-propoxybutane

CAS RN

14860-82-3
Record name 1-Chloro-4-propoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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